

aluminum sec-butoxide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sec-butoxide

Cat. No.: B8327801

[Get Quote](#)

An In-depth Technical Guide to Aluminum sec-Butoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum **sec-butoxide**, a versatile and highly reactive metal alkoxide. The document details its chemical and physical properties, synthesis, and significant applications in modern organic chemistry, particularly those relevant to the synthesis of complex molecules in drug development and materials science.

Core Properties of Aluminum sec-Butoxide

Aluminum **sec-butoxide**, also known as aluminum tri-**sec-butoxide**, is a key reagent in various chemical transformations. Its fundamental properties are summarized below for easy reference.

Property	Value
CAS Number	2269-22-9
Molecular Formula	C ₁₂ H ₂₇ AlO ₃
Molecular Weight	246.32 g/mol [1]
Appearance	Colorless to pale yellow viscous liquid [2] [3] [4]
Density	0.967 g/mL at 25 °C [5] [6] [7]
Boiling Point	200-206 °C at 30 mmHg [6] [7]
Flash Point	26 °C (78.8 °F) - closed cup [6]
Solubility	Miscible with alcohol, isopropyl alcohol, and toluene [2] [3]
Stability	Stable, but sensitive to moisture and air [2] [3]

Applications in Synthesis and Materials Science

Aluminum **sec-butoxide** is a valuable reagent with a range of applications stemming from its reactivity as a Lewis acid and its role as a precursor in various reactions.

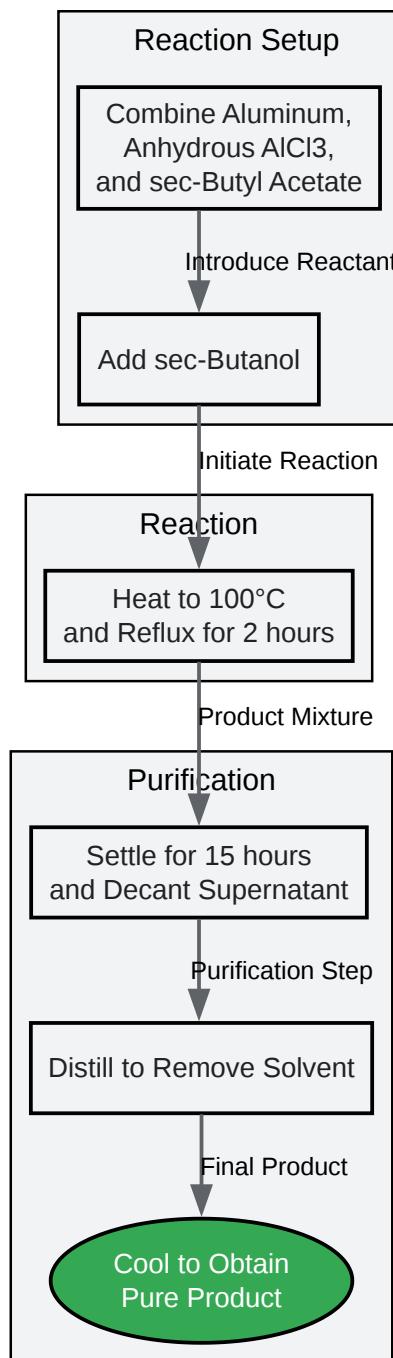
- **Catalyst in Organic Synthesis:** It is widely recognized as a catalyst for Meerwein-Ponndorf-Verley (MPV) reductions, a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[\[8\]](#)[\[9\]](#)[\[10\]](#) This reaction is particularly useful in the synthesis of complex molecules where other reducing agents might affect sensitive functional groups.[\[8\]](#) It also catalyzes esterification and transesterification reactions.[\[5\]](#)
- **Precursor for Advanced Materials:** In materials science, it serves as a precursor in sol-gel processes for the synthesis of aluminum-containing materials such as ceramic membranes, thin films, and nanoparticles.[\[5\]](#)[\[6\]](#) For instance, it is used to create alumina thin films and nanospinel MgAl₂O₄ powders.[\[6\]](#)
- **Polymerization:** It acts as a catalyst in polymerization reactions, contributing to the formation of specialized polymers with desirable thermal and mechanical properties.[\[5\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of aluminum **sec-butoxide** and its application in a key organic transformation.

A common method for the preparation of aluminum **sec-butoxide** involves the reaction of aluminum metal with sec-butanol.[\[11\]](#)

Materials:


- Aluminum particles (99% purity)
- Anhydrous aluminum trichloride (catalyst)
- sec-Butanol
- sec-Butyl acetate (solvent)

Procedure:

- In a three-necked flask equipped with a reflux condenser, combine 0.15 kg of aluminum particles, 0.15 g of anhydrous aluminum trichloride, and 1 kg of sec-butyl acetate.[\[11\]](#)
- Add 0.33 kg of sec-butanol to the mixture.[\[11\]](#)
- Heat the stirred mixture to approximately 100°C to initiate a reflux reaction.[\[11\]](#)
- Maintain the reflux for 2 hours, during which a black mixed solution containing aluminum **sec-butoxide** will form.[\[11\]](#)
- After the reaction, transfer the mixture and allow it to settle for 15 hours.[\[11\]](#)
- Decant the clear, colorless supernatant, which is a 30% solution of aluminum **sec-butoxide**.
[\[11\]](#)
- Purify the product by distillation, heating the solution to 110°C to evaporate the sec-butyl acetate. The distillation temperature will gradually rise to 125°C.[\[11\]](#)

- Upon cooling, the final product is obtained with a low content of metal and metal oxide impurities. The evaporated solvent can be recycled.[11]

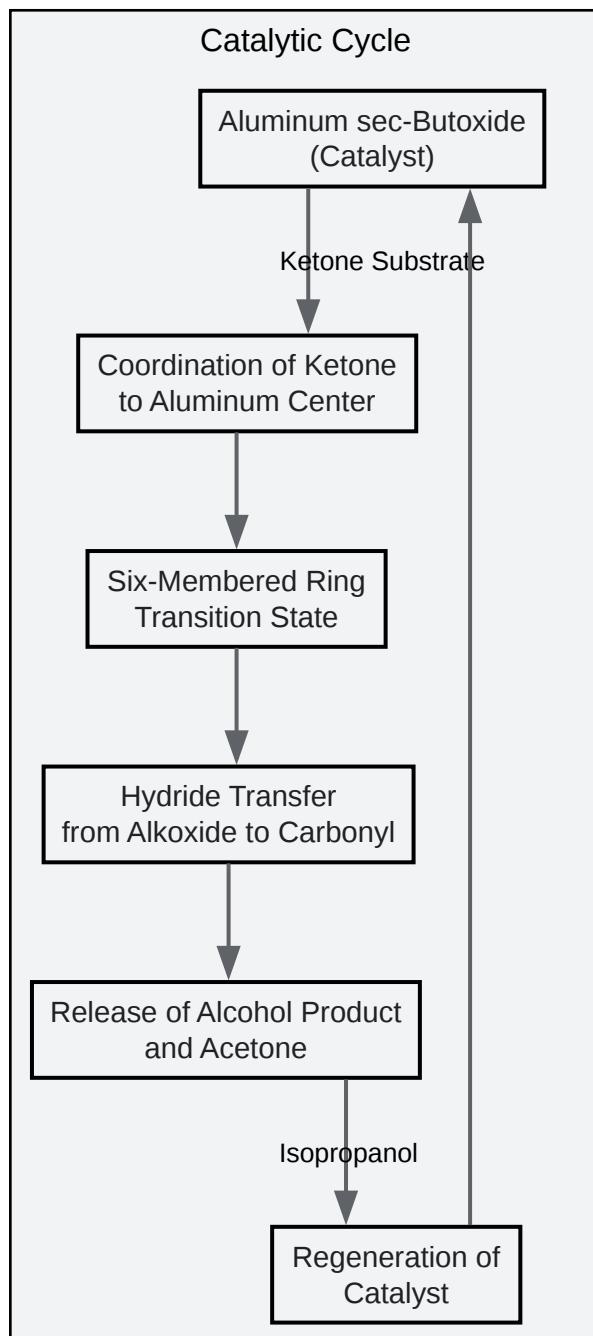
Synthesis Workflow of Aluminum sec-Butoxide

[Click to download full resolution via product page](#)*Workflow for the synthesis of aluminum **sec-butoxide**.*

The MPV reduction is a highly chemoselective method for the reduction of aldehydes and ketones, utilizing an aluminum alkoxide like aluminum **sec-butoxide** as a catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8]

Materials:

- Ketone (substrate)
- Aluminum **sec-butoxide** (catalyst)
- Isopropanol (sacrificial alcohol and solvent)
- Toluene (optional co-solvent)
- 1 N HCl (for quenching)
- Ethyl acetate (for extraction)


Procedure:

- In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the ketone substrate in isopropanol (and toluene if necessary).
- Add a catalytic amount of aluminum **sec-butoxide** to the solution.
- Heat the reaction mixture to a specified temperature (e.g., 50 °C) and monitor the reaction progress over several hours.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by adding 1 N HCl.
- Extract the product with an organic solvent such as ethyl acetate.

- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude alcohol product.
- Purify the product further by chromatography if necessary.

The mechanism involves the coordination of the ketone to the aluminum center, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon through a six-membered ring transition state.

Catalytic Cycle of the Meerwein-Ponndorf-Verley Reduction

[Click to download full resolution via product page](#)*Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum sec-butoxide | C12H27AlO3 | CID 61289 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium tri-sec-butoxide | 2269-22-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Aluminum sec-butoxide | CAS 2269-22-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. nbinno.com [nbino.com]
- 6. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 7. Aluminum-tri-sec-butoxide 97 2269-22-9 [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Meerwein-Ponndorf-Verley Reduction [drugfuture.com]
- 10. organicreactions.org [organicreactions.org]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [aluminum sec-butoxide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8327801#aluminum-sec-butoxide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b8327801#aluminum-sec-butoxide-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com